1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one
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Overview
Description
“1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one” is a complex organic compound . It contains several functional groups including a trifluoromethyl group, a pyridin-2-yl group, and a butan-1-one group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents . For instance, the synthesis could start with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate dissolved in isopropanol . The reaction could be refluxed for several hours, and after completion, the reaction mixture could be cooled to room temperature, and dispersed with ethyl acetate . The solution could then be washed with distilled water multiple times . The organic layers could be collected and dried with anhydrous sodium sulfate . After filtering, the solvents could be evaporated . The residue could be purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall structure . The compound is monoclinic, with a crystal structure that includes several atoms . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the source .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the specific conditions and reagents used . For instance, it could undergo a Diels–Alder reaction with certain reagents to form a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO : ≥ 100 mg/mL (187.41 mM); Water : < 0.1 mg/mL (insoluble) .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which are a key structural motif in the compound, have been widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The FDA has approved several trifluoromethyl group-containing drugs over the past 20 years .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used to treat various conditions in animals.
Antidepressant Applications
Compounds with a similar structure have been used in the development of antidepressant drugs . The unique properties of the trifluoromethylpyridine moiety contribute to the efficacy of these drugs.
Antifungal Applications
The compound has shown excellent activity against several types of fungi, including Colletotrichum orbiculare, Rhizoctonia solani, Phytophthora infestans, Fusarium moniliforme, and Botryosphaeria berengeriana . This makes it a promising candidate for the development of new antifungal drugs.
Organic Synthesis
The compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with a variety of targets, including enzymes, receptors, and other proteins .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, and cellular metabolism .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring in the structure may influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Based on the structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the compound may be affected by the pH of the environment, while its efficacy may be influenced by the temperature and the presence of other interacting molecules .
properties
IUPAC Name |
1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-3-6-14(23)22-10-5-7-12(11-22)21(2)15-13(16(17,18)19)8-4-9-20-15/h4,8-9,12H,3,5-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSURKIEKPFZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{Methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one |
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